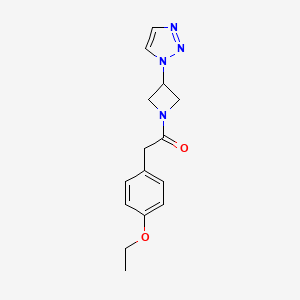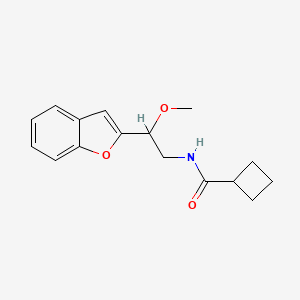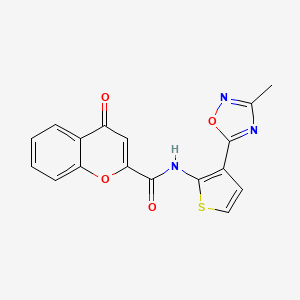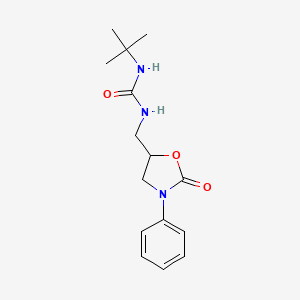
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed by AstraZeneca for the treatment of non-small cell lung cancer (NSCLC).
Applications De Recherche Scientifique
Synthesis of Antibiotics
Compounds structurally related to 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone have been explored as key intermediates in the synthesis of β-lactam antibiotics. A practical synthesis approach for a key intermediate involving N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine highlights the relevance of such structures in antibiotic production, showcasing good diastereoselectivity and transformation into azetidinones crucial for β-lactam antibiotics synthesis (Cainelli, Galletti, & Giacomini, 1998).
Antifungal and Antimicrobial Activities
Azole derivatives, including triazoles, have shown moderate to potent in vitro antifungal activity against Candida albicans and other Candida spp. The synthesis of estrogen-like imidazole and triazole derivatives demonstrates the antimicrobial potential of these compounds (Massa et al., 1992). Similarly, novel triazole-incorporated azetidin-2-one analogs have been investigated for their anti-tubercular activity, indicating the utility of these structures in developing new therapeutic agents (Thomas, George, & Harindran, 2014).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-5-3-12(4-6-14)9-15(20)18-10-13(11-18)19-8-7-16-17-19/h3-8,13H,2,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJCCPVAOFRACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid](/img/structure/B2566943.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea](/img/structure/B2566944.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2566947.png)
![N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide](/img/structure/B2566949.png)
![methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2566950.png)
![4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2566952.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566955.png)

![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566957.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2566964.png)
